3-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
“3-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1220037-25-1 . It has a linear formula of C13H18Cl3NO .
Synthesis Analysis
Piperidine derivatives, such as “this compound”, are significant synthetic fragments for drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “this compound” is C13H18Cl3NO . Its average mass is 310.647 Da and its monoisotopic mass is 309.045410 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the search results. For detailed information, it is recommended to refer to its Material Safety Data Sheet (MSDS) or similar resources .Scientific Research Applications
Metabolic Activity in Obese Rats
Research has identified compounds similar to 3-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride that, when chronically administered, affect metabolic activities such as reduced food intake and weight gain in obese rats. These findings suggest potential research applications in studying obesity and metabolic disorders (Massicot, Steiner, & Godfroid, 1985).
Antimicrobial Activities
Another study focused on synthesizing and characterizing piperidine derivatives, including their antimicrobial properties. The study revealed that certain piperidine compounds exhibited moderate antimicrobial activities against various pathogens, indicating their potential in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
Cytotoxic and Anticancer Agents
Piperidine derivatives have been synthesized and evaluated for their cytotoxicity towards cancer cells, suggesting a novel class of cytotoxic and anticancer agents. This area of research highlights the role of piperidine structures in developing potential cancer therapies (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, & De Clercq, 1998).
Allosteric Modulation of Cannabinoid Receptors
Research has also explored piperidine derivatives as allosteric modulators of cannabinoid CB1 receptors. These studies provide insights into the design of new therapeutic agents that modulate cannabinoid receptors in a non-competitive manner, opening new pathways for the treatment of neurological disorders (Price et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
3-[2-(3,4-dichlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-12-4-3-11(8-13(12)15)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYBTULNISWZSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-25-1 | |
Record name | Piperidine, 3-[2-(3,4-dichlorophenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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